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molecular formula ClLi<br>LiCl B052723 Lithium chloride CAS No. 7447-41-8

Lithium chloride

Cat. No. B052723
M. Wt: 42.4 g/mol
InChI Key: KWGKDLIKAYFUFQ-UHFFFAOYSA-M
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Patent
US05624936

Procedure details

N-(4-Cyanobenzyl)-L-pyroglutamic acid methyl ester (0.875 g, 0.0034 mol) was dissolved in THF:H2O (3:1) (12 mL) and treated with LiOH (0.294 g, 0.007 mol) with stirring at ambient temperature. After stirring for 3 h, the solution was neutralized with 1N HCl, and concentrated to dryness to give the title compound and 2.1 eq of LiCl which was used without further purification.
Name
N-(4-Cyanobenzyl)-L-pyroglutamic acid methyl ester
Quantity
0.875 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.294 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[C@@H:4]1[CH2:8][CH2:7][C:6](=[O:9])[N:5]1[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]#[N:18])=[CH:13][CH:12]=1.[Li+:20].[OH-].[ClH:22]>C1COCC1.O>[C:17]([C:14]1[CH:13]=[CH:12][C:11]([CH2:10][N:5]2[C:6](=[O:9])[CH2:7][CH2:8][C@H:4]2[C:3]([OH:19])=[O:2])=[CH:16][CH:15]=1)#[N:18].[Li+:20].[Cl-:22] |f:1.2,4.5,7.8|

Inputs

Step One
Name
N-(4-Cyanobenzyl)-L-pyroglutamic acid methyl ester
Quantity
0.875 g
Type
reactant
Smiles
COC([C@H]1N(C(CC1)=O)CC1=CC=C(C=C1)C#N)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0.294 g
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(CN2[C@@H](CCC2=O)C(=O)O)C=C1
Name
Type
product
Smiles
[Li+].[Cl-]
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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